molecular formula C32H51N5O8S B562328 N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide CAS No. 1322625-23-9

N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide

Cat. No.: B562328
CAS No.: 1322625-23-9
M. Wt: 665.847
InChI Key: NCWZQCBPNDFDKU-GKYWWTQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52N6O8S/c39-25(13-5-2-10-20-35-27(41)15-8-7-12-24-31-23(22-47-24)36-32(45)37-31)33-19-9-1-4-14-26(40)34-21-11-3-6-16-30(44)46-38-28(42)17-18-29(38)43/h23-24,31H,1-22H2,(H,33,39)(H,34,40)(H,35,41)(H2,36,37,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHQNXWSOQGALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide typically involves the reaction of biotin with caproylaminocaproylaminocaproyl and N-hydroxysuccinimide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure proper solubility and reactivity .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This involves maintaining stringent reaction conditions and using high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide primarily undergoes substitution reactions, particularly with thiols. This reaction leads to the formation of mixed disulfides .

Common Reagents and Conditions: The common reagents used in these reactions include thiols and organic solvents like DMF and DMSO. The reaction conditions typically involve room temperature and a moisture-free environment to prevent hydrolysis .

Major Products Formed: The major product formed from the reaction of this compound with thiols is a mixed disulfide, which is useful in probing the structures of receptor channels .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds:
  • N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide
  • This compound (relative stereo)

Uniqueness: this compound is unique due to its specific reactivity with thiols, which allows for the formation of mixed disulfides. This property makes it particularly useful in studying receptor channels and permeases, setting it apart from other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.